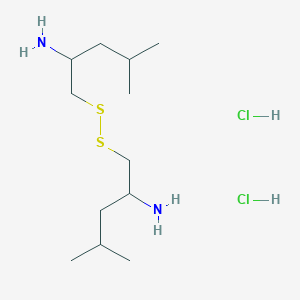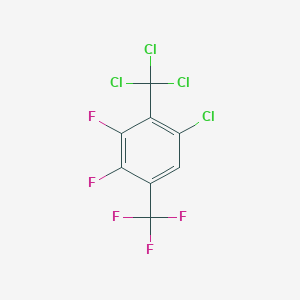
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is a chemical compound with the molecular formula C8HCl4F5 It is a derivative of benzotrichloride, characterized by the presence of chloro, difluoro, and trifluoromethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride typically involves the chlorination and fluorination of benzotrichloride derivatives. One common method includes the reaction of 2,3-difluoro-4-(trifluoromethyl)benzotrichloride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzotrichlorides with various functional groups.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is unique due to the combination of chloro, difluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8HCl4F5 |
|---|---|
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
1-chloro-3,4-difluoro-2-(trichloromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8HCl4F5/c9-3-1-2(8(15,16)17)5(13)6(14)4(3)7(10,11)12/h1H |
InChI-Schlüssel |
PEHVDMJTRUESJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)C(Cl)(Cl)Cl)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


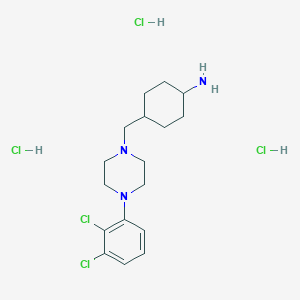
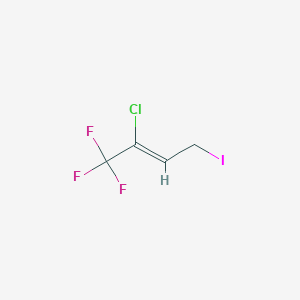

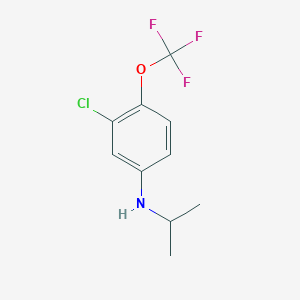
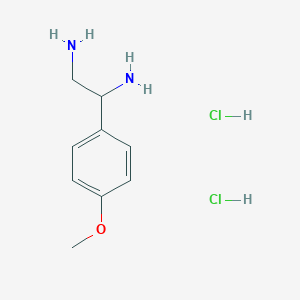

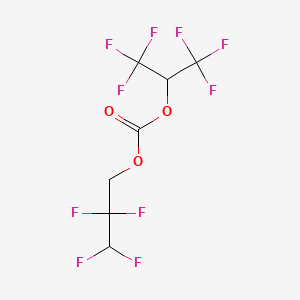
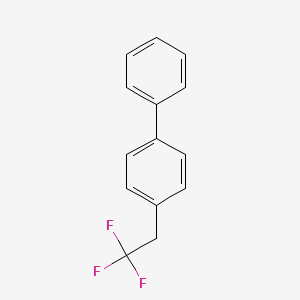
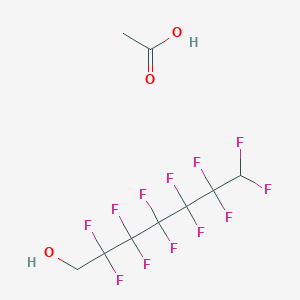



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
